molecular formula C12H15F2N B13307726 3,4-difluoro-N-(3-methylcyclopentyl)aniline

3,4-difluoro-N-(3-methylcyclopentyl)aniline

Katalognummer: B13307726
Molekulargewicht: 211.25 g/mol
InChI-Schlüssel: FJHVILHGUDMOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-N-(3-methylcyclopentyl)aniline is an organic compound with the molecular formula C12H15F2N It is characterized by the presence of two fluorine atoms on the benzene ring and a cyclopentyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-methylcyclopentyl)aniline typically involves the reaction of 3,4-difluoroaniline with 3-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluoro-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of fluorine atoms with other functional groups.

Wissenschaftliche Forschungsanwendungen

3,4-Difluoro-N-(3-methylcyclopentyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-(3-methylcyclopentyl)aniline involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance the compound’s reactivity and binding affinity to target molecules. The cyclopentyl group contributes to the compound’s overall stability and lipophilicity, influencing its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Difluoroaniline: A simpler analog with only the fluorine atoms on the benzene ring.

    N-(3-Methylcyclopentyl)aniline: Lacks the fluorine atoms but has the cyclopentyl group.

    3,4-Difluoro-N-(cyclohexyl)aniline: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

3,4-Difluoro-N-(3-methylcyclopentyl)aniline is unique due to the combination of fluorine atoms and the cyclopentyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H15F2N

Molekulargewicht

211.25 g/mol

IUPAC-Name

3,4-difluoro-N-(3-methylcyclopentyl)aniline

InChI

InChI=1S/C12H15F2N/c1-8-2-3-9(6-8)15-10-4-5-11(13)12(14)7-10/h4-5,7-9,15H,2-3,6H2,1H3

InChI-Schlüssel

FJHVILHGUDMOES-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)NC2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.